molecular formula C8H8N2O3 B6613653 3-(hydrazinecarbonyl)benzoic acid CAS No. 26175-71-3

3-(hydrazinecarbonyl)benzoic acid

Cat. No.: B6613653
CAS No.: 26175-71-3
M. Wt: 180.16 g/mol
InChI Key: QPUVFEMYORGPAE-UHFFFAOYSA-N
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Description

3-(Hydrazinecarbonyl)benzoic acid is a benzoic acid derivative with a hydrazide functional group (-CONHNH₂) attached to the benzene ring at the meta position (3rd carbon). This compound combines the carboxylic acid moiety of benzoic acid with the nucleophilic and chelating properties of hydrazides, making it versatile in organic synthesis, coordination chemistry, and pharmaceutical applications.

Properties

IUPAC Name

3-(hydrazinecarbonyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c9-10-7(11)5-2-1-3-6(4-5)8(12)13/h1-4H,9H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUVFEMYORGPAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(hydrazinecarbonyl)benzoic acid typically involves the reaction of 3-carboxybenzoyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(hydrazinecarbonyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(hydrazinecarbonyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(hydrazinecarbonyl)benzoic acid involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in research and therapeutic applications .

Comparison with Similar Compounds

Structural Analogs and Derivatives

The following table compares key structural analogs of 3-(hydrazinecarbonyl)benzoic acid:

Compound Name Substituent Position/Functional Groups Molecular Formula Molecular Weight Key Applications/Properties Reference
This compound 3-CONHNH₂, 1-COOH C₈H₇N₂O₃ 179.15 g/mol Chelation, drug intermediates Inferred
2-Hydrazinobenzoic acid hydrochloride 2-NHNH₂, 1-COOH C₇H₇N₂O₂·HCl 202.61 g/mol Synthesis of heterocycles
4-Hydroxybenzoic acid 4-OH, 1-COOH C₇H₆O₃ 138.12 g/mol Preservatives, cosmetics
Benzoic acid S-oxo-N-1,3-dithiolan-2-ylidene hydrazide 3-CONHN=S (dithiolane) C₁₀H₉N₂O₂S₂ 253.32 g/mol Metabolite in pharmacology
3-(Allyloxy)benzoic acid 3-OCH₂CH=CH₂, 1-COOH C₁₀H₁₀O₃ 178.18 g/mol Polymer synthesis

Physicochemical Properties

  • Solubility: Hydrazide derivatives generally exhibit moderate solubility in polar solvents (e.g., DMSO, methanol) due to hydrogen bonding capabilities. For example, 4-hydroxybenzoic acid has a solubility of 5 g/L in water , while allyloxy derivatives are more lipophilic .
  • Thermal Stability : 3-(Chloromethyl)benzoic acid, a related compound, has a melting point of 136–138°C , suggesting that hydrazide analogs may decompose at similar temperatures.

Functional Performance

  • Corrosion Inhibition: Hydrazones like CBTH and CBFH (3-cyano-dimethyl-methyl benzoic acid derivatives) exhibit 85–87% inhibition efficiency for mild steel in HCl at 2 mM concentration, attributed to adsorption via the hydrazide group .
  • Pharmacological Activity: Benzoic acid hydrazides are precursors for antimicrobial and anticancer agents.

Biological Activity

3-(Hydrazinecarbonyl)benzoic acid, also known as benzohydrazide, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H8N2O2, and it features a hydrazine group (-NH-NH2) attached to a benzoic acid moiety. This structural configuration is crucial for its biological activity, particularly in interactions with various biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of hydrazinecarbonyl compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain hydrazone derivatives possess potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Hydrazone AE. coli15 µg/mL
Hydrazone BS. aureus10 µg/mL

Anticancer Activity

This compound and its derivatives have been evaluated for anticancer properties. In vitro studies indicate that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The proposed mechanism involves the activation of caspases, leading to programmed cell death.

Case Study:
A study found that a derivative of this compound exhibited an IC50 value of 22 µM against MCF-7 cells, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin.

Anti-inflammatory Activity

In addition to antimicrobial and anticancer effects, hydrazinecarbonyl compounds have shown anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell models.

Table: Anti-inflammatory Effects

CompoundCytokine Inhibition (%)Concentration (µM)
Hydrazone CTNF-α (87%)5
Hydrazone DIL-6 (75%)10

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : Compounds can inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives promote ROS production, leading to oxidative stress in target cells.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways through caspase cascade activation.

Research Findings

Recent studies have focused on synthesizing new analogs of this compound to enhance its biological activity. For example, modifications at the hydrazine or carboxylic acid groups have been explored to improve solubility and bioavailability.

Notable Research Outcomes

  • A novel derivative demonstrated enhanced anticancer activity with an IC50 value reduced to 10 µM against HCT116 cells.
  • Structural modifications led to increased selectivity towards cyclooxygenase enzymes, suggesting potential applications in pain management.

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